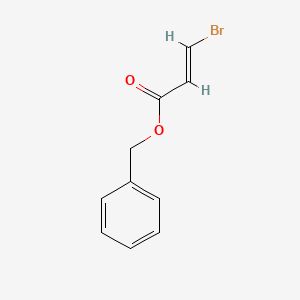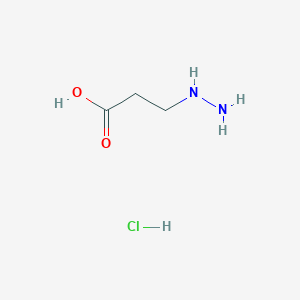
3-Hydrazinylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylpropanoic acid hydrochloride is an organic compound with the molecular formula C3H8N2O2·HCl It is a derivative of propanoic acid where a hydrazine group replaces one of the hydrogen atoms on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydrazinylpropanoic acid hydrochloride can be synthesized through several methods:
-
Hydrazinolysis of Esters: : One common method involves the reaction of ethyl 3-bromopropanoate with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
C2H5O2C-CH2-CH2-Br+N2H4→C3H8N2O2+C2H5OH+HBr
-
Direct Hydrazination: : Another method involves the direct hydrazination of 3-chloropropanoic acid with hydrazine hydrate, followed by acidification with hydrochloric acid.
C3H5ClO2+N2H4→C3H8N2O2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrazinolysis reactions, optimized for yield and purity. The process is carried out in controlled environments to ensure safety and efficiency, given the reactive nature of hydrazine.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylpropanoic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
-
Reduction: : The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.
-
Substitution: : It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 3-oxopropanoic acid, 3-hydroxypropanoic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted propanoic acids.
Scientific Research Applications
3-Hydrazinylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-tumor agent and in the treatment of certain neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydrazinylpropanoic acid hydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various metabolic pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinobenzoic acid: Similar in structure but with a benzene ring, used in different synthetic applications.
3-Hydrazinopropionic acid: The non-hydrochloride form, used in similar research applications but with different solubility and reactivity properties.
Uniqueness
3-Hydrazinylpropanoic acid hydrochloride is unique due to its specific reactivity and solubility properties, making it particularly useful in aqueous reactions and biological studies. Its hydrochloride form enhances its stability and ease of handling compared to its non-salt counterpart.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development.
Properties
Molecular Formula |
C3H9ClN2O2 |
|---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
3-hydrazinylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-5-2-1-3(6)7;/h5H,1-2,4H2,(H,6,7);1H |
InChI Key |
GJMXFEGQDNVFKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CNN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
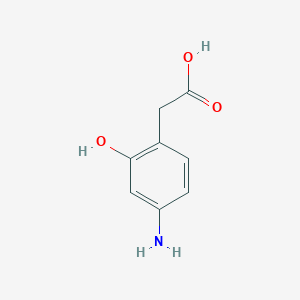
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
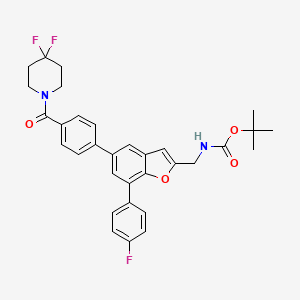
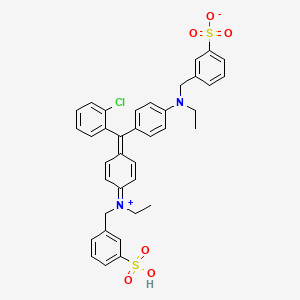
![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
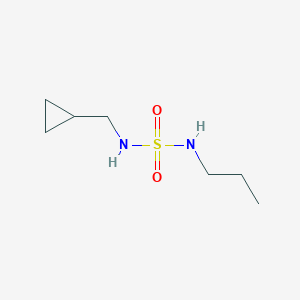
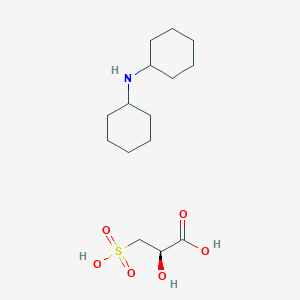
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)



![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)
